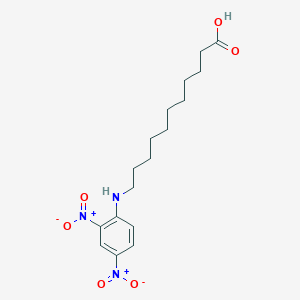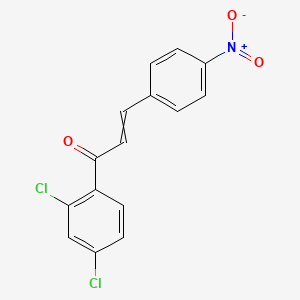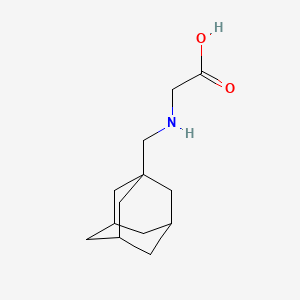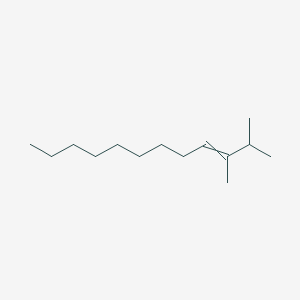
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes four methyl groups attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- typically involves the reaction of o-phenylenediamine with acetone under prototropic conditions . This reaction leads to the formation of the benzodiazepine ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines . These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzodiazepine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzodiazepines, and halogenated derivatives .
Scientific Research Applications
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Comparison: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is unique due to the presence of four methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities and metabolic stability .
This detailed article provides a comprehensive overview of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
160205-35-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2,2,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C13H18N2/c1-9-5-6-11-12(7-9)15-13(3,4)8-10(2)14-11/h5-7,15H,8H2,1-4H3 |
InChI Key |
JMDOYGYWPDHINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C)NC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)



